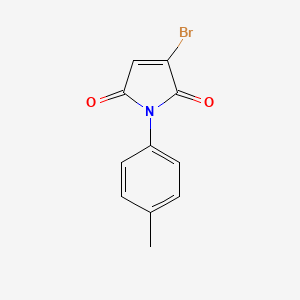

3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

CAS No.: 91182-54-6

Cat. No.: VC3344870

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91182-54-6 |

|---|---|

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H8BrNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |

| Standard InChI Key | RFSNLWFBCFOZHZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br |

Introduction

3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its bromine and methyl groups attached to a pyrrole ring. This compound is of significant interest in various scientific fields due to its unique structure and reactivity. It is particularly noted for its applications in organic synthesis, medicinal chemistry, and biological research.

Synthesis Methods

The synthesis of 3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the bromination of 1-(4-methylphenyl)-1H-pyrrole-2,5-dione. This reaction often uses bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions. On an industrial scale, more complex procedures may be employed to ensure purity and yield, including the use of catalysts and advanced purification techniques.

Chemical Reactions and Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

-

Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides can be used in substitution reactions.

Reaction Products

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Higher oxidation state derivatives |

| Reduction | Reduced forms of the compound |

| Substitution | Substituted derivatives with different functional groups |

Organic Synthesis

3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione serves as a crucial intermediate in organic synthesis. Its reactivity allows for the formation of more complex structures through various chemical reactions, such as nucleophilic substitutions and cycloadditions. It is particularly useful in creating derivatives that can exhibit enhanced biological activities.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to interact with biological targets. Its structural characteristics enable it to bind to specific enzymes and receptors, making it a candidate for novel therapeutic agents.

Biological Research

In biological studies, 3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is utilized to investigate enzyme interactions and inhibition. It has been shown to affect various metabolic pathways by interacting with specific enzymes, which can lead to significant biological effects.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition |

| HeLa (Cervical Cancer) | 65% inhibition |

| A549 (Lung Cancer) | 75% inhibition |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, showing the ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action

The mechanism by which 3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways

-

Enzymes: The compound can inhibit specific enzymes by binding to their active sites.

-

Receptors: It may interact with cellular receptors, influencing signaling pathways.

Comparison with Similar Compounds

3-Bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific arrangement of functional groups, which affects its reactivity and biological activity. This distinct structure sets it apart from its isomers and similar compounds like 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione and 3-bromo-1-(2-methylphenyl)-1H-pyrrole-2,5-dione.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume